Product packaging for octahydro-1H-cyclopenta[e][1,4]oxazepine(Cat. No.:CAS No. 1555177-41-7)

octahydro-1H-cyclopenta[e][1,4]oxazepine

Cat. No.: B1473896
CAS No.: 1555177-41-7
M. Wt: 141.21 g/mol
InChI Key: DFKWHCVJUDYDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

octahydro-1H-cyclopenta[e][1,4]oxazepine (CAS 1555177-41-7) is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This saturated bicyclic structure features both oxygen and nitrogen atoms in a 1,4-oxazepine ring fused to a cyclopentane moiety, making it a valuable and versatile scaffold in synthetic and medicinal chemistry research . Its primary research value lies in its role as a key synthetic intermediate and a core building block for the development of more complex molecules . For instance, derivatives of this scaffold, such as 1-(6-chloropyrimidin-4-yl)this compound, demonstrate its application in creating potential pharmacologically active compounds . Similarly, other functionalized versions, including 1-(2-azidoethyl) and 1-(piperidin-4-yl) derivatives, highlight its utility in chemical diversification and library synthesis for drug discovery efforts . Researchers leverage this scaffold to explore new chemical space due to its three-dimensional structure and the potential for hydrogen bonding, which can be critical for target engagement. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B1473896 octahydro-1H-cyclopenta[e][1,4]oxazepine CAS No. 1555177-41-7

Properties

CAS No.

1555177-41-7

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2,3,5,5a,6,7,8,8a-octahydro-1H-cyclopenta[e][1,4]oxazepine

InChI

InChI=1S/C8H15NO/c1-2-7-6-10-5-4-9-8(7)3-1/h7-9H,1-6H2

InChI Key

DFKWHCVJUDYDIA-UHFFFAOYSA-N

SMILES

C1CC2COCCNC2C1

Canonical SMILES

C1CC2COCCNC2C1

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Antagonism of PAR1 :
    • Research indicates that derivatives such as 2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one exhibit antagonistic properties against the Protease Activated Receptor 1 (PAR1). This receptor is crucial in platelet activation and thrombus formation, suggesting applications in treating cardiovascular diseases by inhibiting excessive platelet aggregation.
  • Cytotoxicity and Anticancer Activity :
    • Several studies have evaluated octahydro-1H-cyclopenta[e][1,4]oxazepine derivatives for their cytotoxic effects against various cancer cell lines. For instance, semisynthetic analogues of withalongolide A, which incorporate this compound's scaffold, have shown enhanced cytotoxicity against head and neck squamous cell carcinoma .
  • Bioactive Compound Development :
    • The compound has been investigated for its potential as a bioactive agent with antimicrobial properties. Its unique structure allows it to serve as a building block for synthesizing more complex molecules with enhanced biological activity.

Synthesis and Mechanism of Action

The synthesis of this compound derivatives typically involves multi-step reactions that can include cyclization and functionalization techniques. These processes are essential for creating compounds with specific pharmacological profiles.

Table 1: Synthesis Pathways for this compound Derivatives

Compound NameSynthesis MethodKey Features
2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-oneMulti-step synthesis involving cyclizationPotential PAR1 antagonist
3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-oneBase condensation reactionNotable antioxidant activity

Case Study 1: Cardiovascular Applications

A study focused on the interaction of 2-amino derivatives with PAR1 revealed their potential in developing antiplatelet therapies. The binding affinity of these compounds was assessed using various biological assays, demonstrating significant inhibition of platelet aggregation in vitro.

Case Study 2: Anticancer Research

In another investigation, this compound derivatives were tested against multiple cancer cell lines. Results indicated that specific analogues exhibited substantial cytotoxic effects, leading to further exploration of their mechanisms of action and structure-activity relationships (SAR) .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Saturation Key Functional Groups
Octahydro-1H-cyclopenta[e][1,4]oxazepine Cyclopenta-fused oxazepine Fully saturated Ether, secondary amine
Dibenzo[b,f][1,4]oxazepine (DBO) Benzene-fused oxazepine Aromatic Ether, tertiary amine
Dibenz[b,f][1,4]oxazepine (CR) Benzene-fused oxazepine Aromatic Ether, tertiary amine
  • This compound : The saturated cyclopentane ring reduces π-electron delocalization, increasing conformational flexibility compared to aromatic dibenzoxazepines. This may enhance binding adaptability in biological systems but reduce thermal stability .
  • Dibenzo[b,f][1,4]oxazepine (DBO) : The aromatic benzene rings confer planar rigidity, facilitating π-π stacking interactions in drug-receptor binding. This structural feature is exploited in pharmaceuticals targeting serotonin receptors .
  • CR (Dibenz[b,f][1,4]oxazepine) : As a chemical warfare agent, CR’s aromaticity contributes to environmental persistence and potent TRPA1 receptor activation, inducing severe irritation .

Pharmacological and Toxicological Profiles

Environmental and Stability Considerations

  • This compound : Predicted to degrade faster than aromatic analogs due to lack of conjugated π-systems, reducing bioaccumulation risks.
  • CR : High persistence on clothing and in soil complicates decontamination, necessitating specialized neutralization protocols .

Preparation Methods

Rhodium-Catalyzed Diastereoselective Cascade Cyclization

A notable method involves the cascade cyclization of diazoimides with alkylidenepyrazolones under rhodium catalysis:

  • Catalysts and Conditions:
    • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (10 mol%)
    • Binap bisphosphine ligand (±)-L3 (20 mol%)
    • Solvent: 1,2-dichloroethane (DCE)
    • Temperature: 80 °C
  • Reaction Outcome:
    • Formation of pyrazole-fused oxa-bridged oxazepine derivatives
    • Excellent diastereoselectivity (dr > 20:1)
    • Moderate to good chemical yields
  • Mechanistic Insights:
    • The aromatic pyrazole ring formation facilitates the cascade cyclization.
    • The reaction proceeds via a stereoselective carbene insertion and ring closure sequence.
  • Solvent Effects:
    • Polar solvents like DMF inhibit the reaction.
    • Solvents such as 1,4-dioxane and THF support good yields.
    • HFIP and DCM give trace product amounts.
Entry Solvent Yield (%) Diastereomeric Ratio (dr)
1 DCE Moderate >20:1
2 1,4-Dioxane Good >20:1
3 THF Good >20:1
4 DMF 0 -
5 HFIP Trace >20:1
6 DCM Trace >20:1

This method is valuable for constructing complex bicyclic oxazepine frameworks with high stereocontrol and has been confirmed by X-ray crystallography of the products.

Other Synthetic Considerations

  • Starting Materials: The choice of starting materials such as (Z)-1-iodo-1,6-dienes and alkynes or diazoimides is critical for directing the cyclization pathways.
  • Stereochemical Control: Both methods emphasize high diastereoselectivity, which is essential for biological activity and further functionalization.
  • Reaction Conditions: Temperature, solvent polarity, and catalyst loading significantly influence yields and selectivity.
  • Characterization: Products are typically characterized by NMR, X-ray crystallography, and chiral HPLC to confirm structure and stereochemistry.

Summary Table of Preparation Methods

Method Catalysts/Conditions Key Features Diastereoselectivity Yield References
Rhodium-catalyzed cascade Rh₂(OAc)₄, binap ligand, DCE, 80 °C Cascade cyclization of diazoimides and alkylidenepyrazolones >20:1 Moderate to good
Pd/Au-relay catalyzed sequential Pd catalyst (low loading), IPrAuCl/AgBF₄, Cu-free Sonogashira Sequential Heck, Sonogashira, and 1,5-enyne cyclization >99.5:1 Efficient

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